1H and 13C NMR chemical shifts for 4-(3-Bromo-propyl)-morpholine-3,5-dione
1H and 13C NMR chemical shifts for 4-(3-Bromo-propyl)-morpholine-3,5-dione
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-(3-Bromo-propyl)-morpholine-3,5-dione
Abstract
This technical guide provides a detailed analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-(3-Bromo-propyl)-morpholine-3,5-dione. As a crucial analytical technique in modern drug discovery and organic synthesis, NMR spectroscopy offers unparalleled insight into molecular structure. This document serves as a reference for researchers, scientists, and drug development professionals, offering a foundational understanding of the expected spectral characteristics of this heterocyclic compound. By dissecting the molecule into its constituent fragments—the morpholine-3,5-dione core and the N-substituted 3-bromopropyl chain—we provide reasoned predictions for chemical shifts, multiplicities, and coupling patterns. Furthermore, this guide outlines a robust experimental protocol for acquiring high-quality NMR data, ensuring reproducibility and accuracy in the laboratory.
Introduction: The Structural Elucidation of a Versatile Heterocycle
The morpholine-3,5-dione scaffold is a valuable building block in medicinal chemistry and organic synthesis, prized for its unique physicochemical properties.[1] The introduction of a reactive 3-bromopropyl side chain at the N4 position creates 4-(3-Bromo-propyl)-morpholine-3,5-dione, a versatile intermediate for further functionalization in the development of novel chemical entities.
Accurate structural confirmation is the bedrock of chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the unambiguous structural elucidation of organic molecules in solution.[2] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the chemical environment of each atom within a molecule. This guide synthesizes fundamental NMR principles with data from analogous structures to present a predictive analysis of the ¹H and ¹³C NMR spectra for the title compound, providing a critical tool for its identification and characterization.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR spectral data, a systematic numbering scheme for the hydrogen and carbon atoms of 4-(3-Bromo-propyl)-morpholine-3,5-dione is essential. The diagram below illustrates the molecular structure and the atom numbering that will be used throughout this guide.
Caption: Molecular structure of 4-(3-Bromo-propyl)-morpholine-3,5-dione with atom numbering.
Predicted ¹H NMR Spectral Analysis
The proton NMR spectrum is anticipated to show distinct signals for the morpholine-3,5-dione ring and the 3-bromopropyl side chain. The chemical shift of a proton is highly dependent on its local electronic environment, which is influenced by electronegative atoms and anisotropic effects from nearby pi systems (like carbonyl groups).
Morpholine-3,5-dione Ring Protons
The two methylene groups of the morpholine-3,5-dione ring (C2-H₂ and C6-H₂) are chemically equivalent due to the molecule's symmetry. These protons are adjacent to the ring oxygen (O1) and are alpha to the amide and ester functionalities within the dione structure.
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H2 / H6 Protons: These four protons are expected to appear as a sharp singlet. The adjacent oxygen and the two electron-withdrawing carbonyl groups (C3 and C5) will significantly deshield these protons, shifting their resonance downfield compared to a standard morpholine ring (which typically appears around 3.7 ppm).[3] A chemical shift in the range of 4.2 - 4.5 ppm is predicted. Due to their chemical equivalence, they will not show coupling to each other, resulting in a singlet with an integration of 4H.
N-(3-Bromopropyl) Side Chain Protons
The propyl chain will give rise to three distinct signals, each exhibiting characteristic splitting patterns due to spin-spin coupling with adjacent protons.
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H1' (α-CH₂): These protons are directly attached to the nitrogen atom of the dione ring. The electron-withdrawing nature of the adjacent imide functionality will shift this signal downfield. It will be split into a triplet by the two neighboring H2' protons. A chemical shift around 3.8 - 4.0 ppm is expected, similar to related N-alkylated indoline-2,3-diones.[4]
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H2' (β-CH₂): This central methylene group is coupled to both the H1' and H3' protons. This will result in a more complex multiplet, likely a quintet or pentet (a triplet of triplets). Its chemical shift will be intermediate, predicted to be in the range of 2.2 - 2.4 ppm .
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H3' (γ-CH₂): These protons are attached to the carbon bearing the highly electronegative bromine atom. This causes strong deshielding, resulting in the most downfield signal of the alkyl chain protons. The signal will appear as a triplet due to coupling with the H2' protons. A chemical shift of approximately 3.4 - 3.6 ppm is anticipated.[4]
Summary of Predicted ¹H NMR Data
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| H2, H6 | 4.2 - 4.5 | Singlet (s) | 4H | Adjacent to ring oxygen and deshielded by two carbonyl groups. |
| H1' | 3.8 - 4.0 | Triplet (t) | 2H | Adjacent to the electron-withdrawing imide nitrogen. |
| H2' | 2.2 - 2.4 | Quintet (quin) | 2H | Coupled to four adjacent protons (H1' and H3'). |
| H3' | 3.4 - 3.6 | Triplet (t) | 2H | Adjacent to the highly electronegative bromine atom. |
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will show five distinct signals corresponding to the five chemically non-equivalent carbon atoms in the molecule.
Morpholine-3,5-dione Ring Carbons
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C3 / C5 (Carbonyl Carbons): The two carbonyl carbons are equivalent and will appear as a single resonance far downfield due to the double bond to oxygen. A chemical shift in the range of 165 - 170 ppm is expected, which is characteristic for amide and ester carbonyls.
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C2 / C6 (Methylene Carbons): These equivalent carbons are adjacent to the ring oxygen. The strong deshielding effect of the oxygen atom will result in a chemical shift around 65 - 70 ppm .
N-(3-Bromopropyl) Side Chain Carbons
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C1' (α-Carbon): This carbon is attached to the nitrogen atom. Its resonance is predicted to be in the range of 45 - 50 ppm .
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C2' (β-Carbon): The central carbon of the propyl chain is expected to have a chemical shift in the range of 30 - 33 ppm .
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C3' (γ-Carbon): The carbon atom bonded to the bromine will be significantly influenced by the electronegative halogen. Its chemical shift is predicted to be around 28 - 32 ppm .
Summary of Predicted ¹³C NMR Data
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| C3, C5 | 165 - 170 | Equivalent carbonyl carbons in an imide environment. |
| C2, C6 | 65 - 70 | Equivalent methylene carbons adjacent to ring oxygen. |
| C1' | 45 - 50 | Methylene carbon attached to the imide nitrogen. |
| C2' | 30 - 33 | Central methylene carbon of the propyl chain. |
| C3' | 28 - 32 | Methylene carbon attached to the bromine atom. |
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is paramount. This protocol is designed as a self-validating system for the characterization of 4-(3-Bromo-propyl)-morpholine-3,5-dione.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
I. Sample Preparation
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Weighing: Accurately weigh 10-20 mg of 4-(3-Bromo-propyl)-morpholine-3,5-dione.
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Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Use a volume of approximately 0.6-0.7 mL. The choice of solvent can slightly alter chemical shifts.[5]
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Internal Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.
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Dissolution: Vortex the sample until the solid is completely dissolved.
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Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
II. ¹H NMR Data Acquisition (Example on a 400 MHz Spectrometer)
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Instrument Setup: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize magnetic field homogeneity.
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Acquisition Parameters:
III. ¹³C NMR Data Acquisition (Example on a 100 MHz Spectrometer)
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Instrument Setup: Use the same locked and shimmed sample.
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Acquisition Parameters:
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Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to singlets.
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Spectral Width: Set to approximately 220-240 ppm.
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Acquisition Time: ~1-2 seconds.
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Relaxation Delay (d1): 2 seconds.
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Number of Scans: 512-2048 scans are typically required due to the low natural abundance of ¹³C.[6]
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IV. Data Processing
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Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform a Fourier transform.
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Correction: Manually or automatically correct the phase and baseline of the spectrum.
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Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
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Analysis: Integrate the ¹H signals and pick peaks for both ¹H and ¹³C spectra to determine chemical shifts and coupling constants.
Conclusion
This guide provides a comprehensive, predictive framework for interpreting the ¹H and ¹³C NMR spectra of 4-(3-Bromo-propyl)-morpholine-3,5-dione. The predicted chemical shifts and coupling patterns are based on established principles of NMR spectroscopy and comparative analysis of structurally related fragments. The distinct signals for the dione ring and the bromopropyl side chain should allow for straightforward identification and structural confirmation. By following the detailed experimental protocol, researchers can reliably acquire high-fidelity data to validate these predictions and confidently characterize this versatile chemical intermediate.
References
- Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formul
- Supporting Materials for scientific public
- Morpholine-3 5-Dione. (n.d.). Chem-Impex.
- Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. (2023).
- data reports 1-(3-Bromopropyl)indoline-2,3-dione. (2016).
- Electronic Supplementary Information (ESI) for scientific publication. (n.d.). The Royal Society of Chemistry.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
- Gal-Lgor, N., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
- Dayrit, F. M., & de Dios, A. C. (2017).
- Multiplet shape in proton NMR of morpholines. (n.d.). ECHEMI.
